

Application Note: Simultaneous Determination of Multiple Trichothecenes by LC-MS/MS

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Compound of Interest

Compound Name: *Trichothecene*

Cat. No.: *B1219388*

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Abstract

This application note presents a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of multiple **trichothecene** mycotoxins in complex matrices such as cereal grains. **Trichothecenes**, a diverse family of mycotoxins produced by various fungi, pose a significant threat to food safety and animal health. The described method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation protocol, which ensures high recovery rates and effective removal of matrix interferences. Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine monitoring and research applications.

Introduction

Trichothecenes are a large group of sesquiterpenoid mycotoxins produced by various fungal genera, including *Fusarium*, *Myrothecium*, *Stachybotrys*, and *Trichoderma*.^[1] These mycotoxins are frequent contaminants of cereal grains like wheat, maize, and barley.^[2] Based on their chemical structure, **trichothecenes** are classified into four main types: A, B, C, and D. ^[3] Type A **trichothecenes** include T-2 toxin and HT-2 toxin, while Type B includes deoxynivalenol (DON) and nivalenol (NIV).^[4] Ingestion of **trichothecene**-contaminated food and feed can lead to a range of adverse health effects in humans and animals, from gastrointestinal disturbances to immunosuppression.^[1]

Given the prevalence of **trichothecene** co-contamination and the implementation of regulatory limits for several of these toxins in food and feed, there is a growing need for sensitive and reliable analytical methods for their simultaneous determination. LC-MS/MS has emerged as the technique of choice due to its high selectivity, sensitivity, and ability to analyze multiple compounds in a single run without the need for derivatization.[\[2\]](#)[\[4\]](#)

This application note provides a detailed protocol for the simultaneous analysis of a range of Type A and Type B **trichothecenes** using a QuEChERS extraction method coupled with LC-MS/MS.

Experimental Protocols

Materials and Reagents

- Standards: Analytical standards of T-2 toxin, HT-2 toxin, Deoxynivalenol (DON), Nivalenol (NIV), 3-Acetyldeoxynivalenol (3-AcDON), 15-Acetyldeoxynivalenol (15-AcDON), Fusarenon-X (FUS-X), Neosolaniol (NEO), and Diacetoxyscirpenol (DAS).
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and ultrapure water.
- Reagents: Formic acid (reagent grade), Magnesium sulfate (anhydrous), Sodium chloride, Primary Secondary Amine (PSA), and C18 sorbent.
- Sample Matrix: Blank cereal grain (e.g., corn, wheat flour) for matrix-matched calibration curves.

Sample Preparation: QuEChERS Protocol

- Homogenization: Grind cereal samples to a fine powder (e.g., passing through a 1 mm sieve).
- Extraction:
 - Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of ultrapure water and vortex for 30 seconds to hydrate the sample.
 - Add 10 mL of acetonitrile with 1% formic acid.

- Add a salt mixture of 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
 - Vortex for 30 seconds.
 - Centrifuge at 10,000 rpm for 5 minutes.
- Final Preparation:
 - Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
 - The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC Parameters

Parameter	Value
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temp.	40°C
Gradient Program	Time (min)
0.0	
1.0	
8.0	
10.0	
10.1	
12.0	

Table 2: MS/MS Parameters

Parameter	Value
Ionization Mode	ESI Positive and Negative (polarity switching)
Capillary Voltage	3.5 kV (Positive), -3.0 kV (Negative)
Source Temp.	150°C
Desolvation Temp.	500°C
Gas Flow	Optimized for the specific instrument
Detection Mode	Multiple Reaction Monitoring (MRM)

Results and Discussion

The developed LC-MS/MS method provides excellent chromatographic separation and sensitive detection of a wide range of **trichothecenes**. The use of a QuEChERS-based sample preparation protocol resulted in high analyte recoveries and effective matrix cleanup, minimizing ion suppression effects.

Method Validation

The method was validated for linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ).

- Linearity: Calibration curves were constructed using matrix-matched standards over a concentration range of 1 to 200 ng/mL. All analytes showed excellent linearity with correlation coefficients (R^2) > 0.99.
- Recovery and Precision: Spike-recovery experiments were performed at three concentration levels in blank cereal matrix. The average recoveries for all **trichothecenes** were within the acceptable range of 80-110%, with relative standard deviations (RSDs) for repeatability and intermediate precision being less than 15%.^[2]
- Sensitivity: The limits of detection (LODs) and quantification (LOQs) were determined based on a signal-to-noise ratio of 3 and 10, respectively. The LODs ranged from 0.1 to 1.5 μ g/kg, and the LOQs ranged from 0.3 to 5.0 μ g/kg, demonstrating the high sensitivity of the method.
^[5]

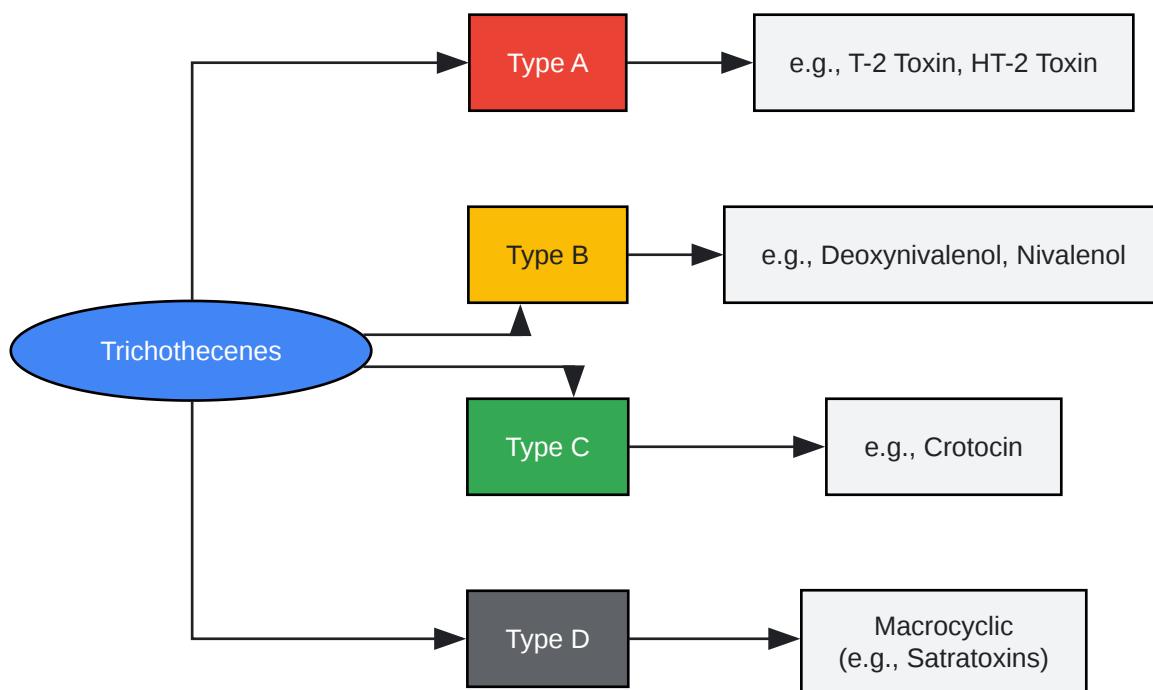
Quantitative Data

The following table summarizes the retention times and optimized MRM transitions for the simultaneous determination of multiple **trichothecenes**.

Table 3: Retention Times and MRM Transitions for **Trichothecenes**

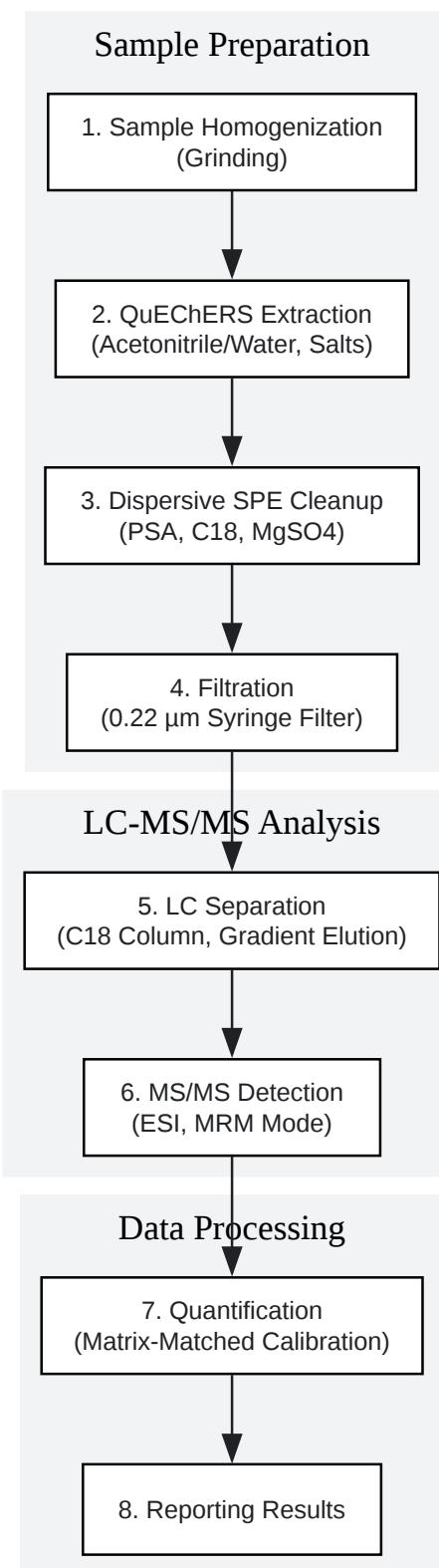
Analyte	Retention Time (min)	Polarity	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Nivalenol (NIV)	2.5	Negative	371.1 [M+CH ₃ COO] ⁻	311.1	59.1
Deoxynivalenol (DON)	3.2	Negative	355.1 [M+CH ₃ COO] ⁻	295.1	59.1
Fusarenon-X (FUS-X)	4.1	Positive	355.2 [M+H] ⁺	247.1	219.1
Neosolaniol (NEO)	5.5	Positive	383.2 [M+H] ⁺	203.1	185.1
3-Acetyldeoxynivalenol (3-AcDON)	5.8	Negative	397.1 [M+CH ₃ COO] ⁻	337.1	59.1
15-Acetyldeoxynivalenol (15-AcDON)	6.2	Negative	397.1 [M+CH ₃ COO] ⁻	337.1	59.1
Diacetoxyscirpenol (DAS)	7.1	Positive	367.2 [M+H] ⁺	307.1	247.1
HT-2 Toxin	7.8	Positive	442.2 [M+NH ₄] ⁺	263.1	215.1
T-2 Toxin	8.5	Positive	484.2 [M+NH ₄] ⁺	245.1	215.1

Visualizations



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Caption: Classification of **Trichothecene** Mycotoxins.



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Caption: Workflow for **Trichothecene** Analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the simultaneous quantification of multiple **trichothecenes** in cereal matrices. The combination of a streamlined QuEChERS sample preparation protocol with the high selectivity and sensitivity of tandem mass spectrometry allows for accurate and precise measurements that meet regulatory requirements and support food safety monitoring programs. The method is robust and can be readily implemented in analytical laboratories for routine analysis of **trichothecene** mycotoxins.

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